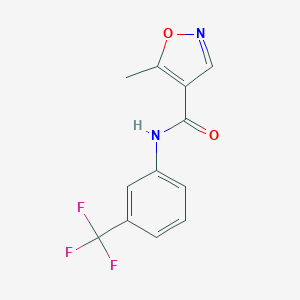

3-O-Methyl 4-Hydroxy Estradiol

Overview

Description

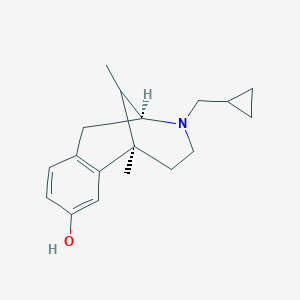

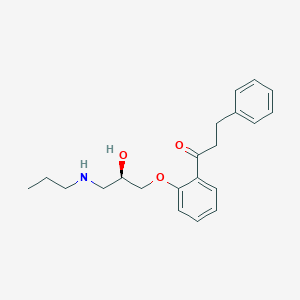

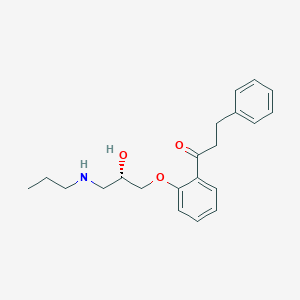

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol is a synthetic steroidal compound It belongs to the class of estrane steroids, which are characterized by their structure based on the estrane skeleton

Mechanism of Action

Target of Action

The primary target of 3-O-Methyl 4-Hydroxy Estradiol, an estradiol derivative, is the estrogen receptor . This receptor is a nuclear receptor that is activated by the hormone estrogen . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .

Mode of Action

This compound interacts with its targets by binding to the estrogen receptor, which then enters the nucleus of the target cell . This binding regulates gene transcription and the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of the compound upon the target cell .

Biochemical Pathways

The compound affects the estrogenic pathways in the body. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . The compound is also involved in the estrogen 4-hydroxylation pathway, which is the main metabolic pathway in the central nervous system .

Pharmacokinetics

It is known that estradiol, a related compound, has low oral bioavailability on its own and is commonly formulated with an ester side-chain .

Result of Action

This compound has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It is even stronger than 17β-estradiol in this regard . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress is recognized as an important etiological factor in the development of neurodegenerative diseases . Glutamate, an excitatory neurotransmitter, can cause neuronal oxidative stress when present at high concentrations . This oxidative stress can affect the action, efficacy, and stability of the compound .

Biochemical Analysis

Biochemical Properties

3-O-Methyl 4-Hydroxy Estradiol plays a role in various biochemical reactions. It interacts with enzymes such as UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of estradiol (E2) and its metabolites . This interaction leads to the formation of glucuronides that are devoid of biologic activity and are readily excreted from the tissue into the circulation .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the carcinogenic effects of estrogen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the metabolic inactivation pathway for catechol estrogens, catalyzed by catechol-O-methyltransferase (COMT) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as UGTs and COMT, which play a critical role in the local homeostasis of E2 and its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the methylation of estradiol derivatives under controlled conditions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Medicine: Research explores its potential therapeutic applications, including its role as a hormone replacement therapy agent.

Industry: It is used in the development of pharmaceuticals and other steroid-based products.

Comparison with Similar Compounds

Similar Compounds

Estradiol: A natural estrogen with a similar structure but different functional groups.

Mestranol: A synthetic estrogen used in oral contraceptives.

Ethinylestradiol: Another synthetic estrogen with a similar core structure.

Uniqueness

(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 3-position and hydroxyl groups at the 4 and 17 positions differentiate it from other similar compounds, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREWTGIWXABZAC-PYEWSWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560780 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5976-66-9 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.